

Application Note & Protocol: Quantification of Olsalazine and its Metabolites by HPLC-MS/MS

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Compound of Interest

Compound Name: *Dipentum*

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This document provides a comprehensive guide for the simultaneous quantification of the anti-inflammatory prodrug olsalazine and its active metabolite, 5-aminosalicylic acid (5-ASA), along with its major inactivated metabolite, N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), in biological matrices such as plasma. This method utilizes High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), offering high sensitivity and selectivity for pharmacokinetic and drug metabolism studies.

Introduction

Olsalazine is a prodrug specifically designed to deliver its therapeutic agent, 5-aminosalicylic acid (5-ASA), to the colon for the treatment of inflammatory bowel diseases like ulcerative colitis.[1] It consists of two 5-ASA molecules linked by an azo bond.[1] This bond is cleaved by azoreductase enzymes produced by colonic bacteria, releasing two molecules of 5-ASA, which then exert a local anti-inflammatory effect.[1] A significant portion of the released 5-ASA is subsequently metabolized in the colonic epithelium and liver to N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), its primary inactive metabolite.[1] Accurate and simultaneous measurement of olsalazine, 5-ASA, and N-Ac-5-ASA is critical for evaluating the efficacy of drug delivery, understanding its metabolic fate, and assessing patient pharmacokinetic profiles.

Metabolic Pathway of Olsalazine

The metabolic conversion of olsalazine is a targeted process initiated by the gut microbiota. The following diagram illustrates this pathway.



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Metabolic conversion of Olsalazine to its metabolites.

Experimental Protocols

This section details the materials and procedures for the sample preparation and analysis.

3.1. Materials and Reagents

- Olsalazine, 5-aminosalicylic acid (5-ASA), and N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) reference standards.
- Stable isotope-labeled internal standards (e.g., 5-ASA-d3, N-Ac-5-ASA-d3).
- HPLC-grade acetonitrile, methanol, and water.
- Formic acid (LC-MS grade).
- Human plasma (or other relevant biological matrix).
- Ethyl acetate or methyl tert-butyl ether (for LLE).

3.2. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is recommended for cleaner sample extracts.

- Pipette 200 µL of plasma sample into a clean microcentrifuge tube.
- Add the internal standard solution.
- Add 1 mL of ethyl acetate or methyl tert-butyl ether.

- Vortex the mixture for 5 minutes.
- Centrifuge at 4,000 x g for 10 minutes to separate the layers.
- Carefully transfer the upper organic layer to a new tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 µL of the mobile phase starting composition.
- Vortex briefly and transfer to an autosampler vial for injection.

3.3. HPLC-MS/MS System and Conditions

The following table summarizes the instrumental parameters for the analysis.

Table 1: HPLC and Mass Spectrometer Conditions

Parameter	Condition
HPLC System	Agilent 1290 Infinity II or equivalent
Column	C18 reverse-phase column (e.g., Kinetex XB-C18, 100 x 4.6 mm, 2.6 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient Program	5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	10 µL
Mass Spectrometer	Agilent 6470 Triple Quadrupole or equivalent
Ionization Mode	Electrospray Ionization (ESI), Negative
Gas Temperature	300°C
Gas Flow	8 L/min
Nebulizer Pressure	35 psi
Capillary Voltage	3500 V
Acquisition Mode	Multiple Reaction Monitoring (MRM)

Quantitative Data

The following tables provide the necessary mass spectrometry parameters and expected performance data for the method.

Table 2: MRM Transitions and Retention Times

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Retention Time (min)
Olsalazine	301.05	152.0	~4.5
5-ASA	152.0	108.0[2]	~2.1
N-Ac-5-ASA	194.0	150.0[2]	~2.8
5-ASA-d3 (IS)	155.0	111.0	~2.1
N-Ac-5-ASA-d3 (IS)	197.0	153.0	~2.8

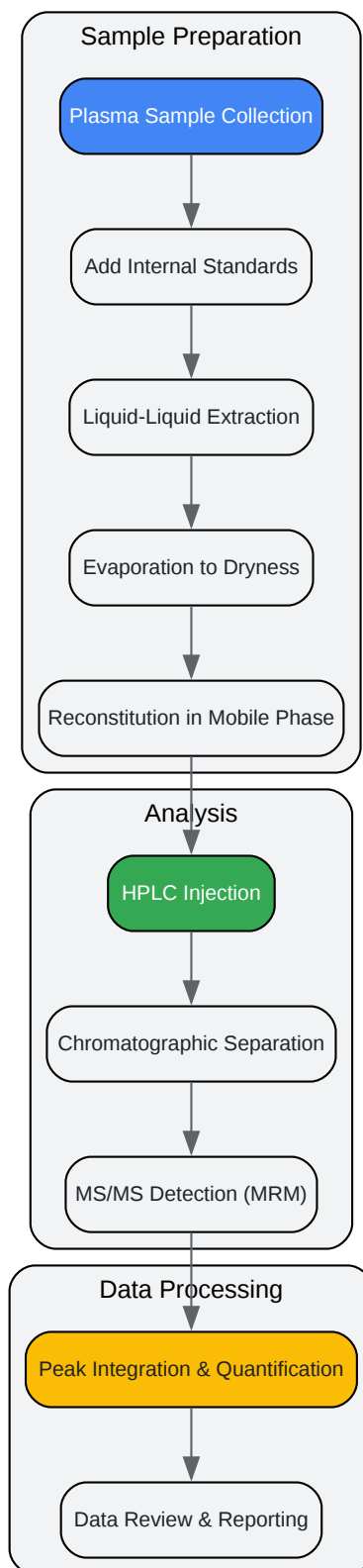
Note: The product ion for Olsalazine is proposed based on the cleavage of the central azo bond, a common fragmentation pathway for such compounds.

Table 3: Method Validation Summary

Parameter	Olsalazine	5-ASA	N-Ac-5-ASA
Linearity Range (ng/mL)	1 - 500	0.1 - 12.0	1 - 1000
LLOQ (ng/mL)	1	0.10	1
Accuracy (% Bias)	-5.2 to 6.8	-3.8 to 7.2	-4.5 to 5.9
Precision (% CV)	< 10%	< 3.8%	< 9%
Recovery (%)	> 85%	82 - 95%	> 90%

Experimental Workflow

The diagram below outlines the complete workflow from sample collection to data analysis.



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Overall workflow for the quantification of Olsalazine and its metabolites.

Conclusion

The described HPLC-MS/MS method provides a robust and sensitive approach for the simultaneous quantification of olsalazine, 5-ASA, and N-Ac-5-ASA in plasma. The detailed protocols for sample preparation and instrumental analysis, along with the provided quantitative data, offer a solid foundation for researchers in the fields of pharmacology, drug metabolism, and clinical research to implement this method for their specific study needs. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reliable results.

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